molecular formula C20H24N6O3S2 B10868229 4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide

4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide

Cat. No.: B10868229
M. Wt: 460.6 g/mol
InChI Key: NORSOYHWFYCUBY-UHFFFAOYSA-N
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Description

4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that features a combination of thienyl, tetraazole, trimethoxyphenyl, and tetrahydropyridinecarbothioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienyl and trimethoxyphenyl intermediates, followed by their coupling with tetraazole and tetrahydropyridinecarbothioamide groups under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as triethylamine, and temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H24N6O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

4-(5-thiophen-2-yltetrazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide

InChI

InChI=1S/C20H24N6O3S2/c1-27-15-11-13(12-16(28-2)18(15)29-3)21-20(30)25-8-6-14(7-9-25)26-23-19(22-24-26)17-5-4-10-31-17/h4-5,10-12,14H,6-9H2,1-3H3,(H,21,30)

InChI Key

NORSOYHWFYCUBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4

Origin of Product

United States

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